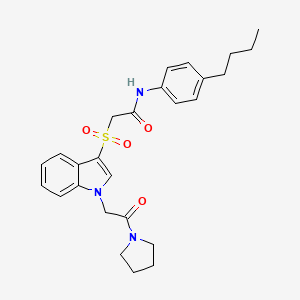

N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

描述

属性

IUPAC Name |

N-(4-butylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-2-3-8-20-11-13-21(14-12-20)27-25(30)19-34(32,33)24-17-29(23-10-5-4-9-22(23)24)18-26(31)28-15-6-7-16-28/h4-5,9-14,17H,2-3,6-8,15-16,18-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNMVNBBXXPRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with CAS number 872849-32-6 and a molecular weight of 431.5 g/mol, is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article reviews the current understanding of its biological activity, including relevant studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H29N3O3 |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 872849-32-6 |

The compound is designed as a sulfonamide derivative, which often exhibits biological activity through inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

- Chahal et al. (2023) reported on various COX-II inhibitors where modifications led to enhanced selectivity and potency. Compounds in their study showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, highlighting the potential for derivatives like this compound to be similarly effective in inhibiting COX-II activity .

Case Studies

- In Vitro Studies : In vitro assessments have shown that similar compounds can inhibit COX-II with varying degrees of potency. For example, a derivative reported by Eren et al. exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .

- In Vivo Studies : In vivo studies indicated that compounds with similar structures demonstrated substantial reductions in inflammation markers in animal models, suggesting effective therapeutic potential .

Comparative Analysis

The following table summarizes the inhibitory activities of related compounds:

| Compound Name | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Celecoxib | 0.78 | 9.51 |

| PYZ16 (similar structure) | 0.52 | 10.73 |

| N-(4-butylphenyl)-... | TBD | TBD |

常见问题

Q. What are the critical steps and challenges in synthesizing N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Indole core construction : Initial formation of the indole moiety, often via Fischer indole synthesis or cyclization of substituted anilines .

- Functionalization : Introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole N1 position, requiring nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., DMF solvent, 60–80°C) .

- Sulfonylation : Reaction of the indole C3 position with sulfonyl chloride derivatives, followed by acetamide coupling to the 4-butylphenyl group .

Challenges : Low yields in sulfonylation due to steric hindrance; purification via column chromatography or HPLC is critical to isolate the final product .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidinyl, sulfonyl, and butylphenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography (if crystals are obtainable): Resolve ambiguous stereochemistry or confirm spatial arrangement of substituents .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or colorimetric assays .

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Solubility and stability : Use HPLC to monitor degradation in buffer solutions (pH 7.4, 37°C) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may explain discrepancies .

- Dose optimization : Conduct pharmacokinetic studies to correlate in vitro IC₅₀ with achievable plasma concentrations in vivo .

- Target engagement assays : Employ techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Q. What strategies optimize reaction yields during the final sulfonylation step?

- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve sulfonyl chloride reactivity .

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Catalytic bases : Use DMAP or triethylamine to deprotonate the indole C3 position, enhancing nucleophilicity .

- Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent decomposition .

Q. How can structure-activity relationships (SAR) guide further modifications of this compound?

- Core substitutions : Replace the pyrrolidinyl group with piperidine or morpholine to assess impact on target binding .

- Sulfonyl group variation : Test methylsulfonyl vs. phenylsulfonyl derivatives to modulate lipophilicity and membrane permeability .

- Butylphenyl chain length : Shorten or extend the alkyl chain to study effects on solubility and bioavailability .

Q. What experimental designs address low reproducibility in biological assays?

- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Blinded experiments : Assign compound testing codes to eliminate observer bias .

Methodological Considerations

Q. How to resolve spectral ambiguities in NMR data for this compound?

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction software : SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with target proteins .

Q. How to validate target specificity in complex biological systems?

- CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-mechanism activity .

- Proteome profiling : Use affinity-based pulldown combined with mass spectrometry to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。